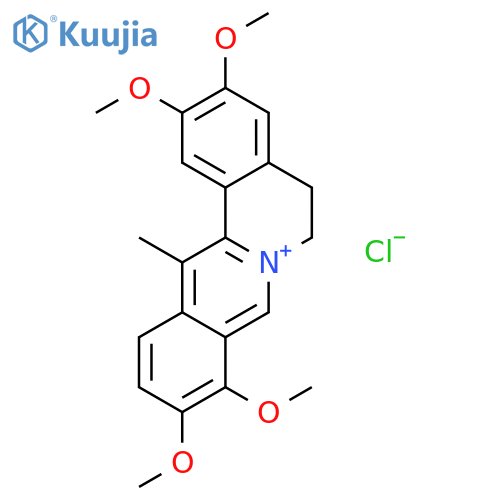Cas no 30045-16-0 (Dehydrocorydaline)

Dehydrocorydaline structure
商品名:Dehydrocorydaline
Dehydrocorydaline 化学的及び物理的性質
名前と識別子
-
- Dehydrocorydaline
- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-
- Dehydrocorydalin
- 13-Methyl-2,3,9,10-tetramethoxy-5,6-dihydrodibenzo[a,g]quinolizinium
- 13-methylpalmatine
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-isochino[3,2-a]isochinolinylium
- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydro-isoquino[3,2-a]isoquinolinylium
- 5,6-Dihydro-2,3,9,10-tetramethoxy-13-methyldibenzo[a,g]quinolizinium
- dehydeocorydaline
- dehydrocorydalmine
- C22H24NO4
- s9431
- 9323AF
- 8095AH
- NS00094100
- SCHEMBL14513602
- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
- BDBM50594956
- CHEBI:81342
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-
- Q27155279
- 5-21-06-00206 (Beilstein Handbook Reference)
- AC-34813
- CHEMBL1917176
- BERBINIUM, 7,8,13,13a-TETRADEHYDRO-2,3,9,10-TETRAMETHOXY-13-METHYL-
- Q-100383
- 30045-16-0
- EX-A6791
- DTXSID30904183
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium
- CCG-268242
- HY-N0674
- BRN 1556798
- AKOS030526131
- FT-0624497
- C17790
- A924184
- 7,8,13,13a-Tetradehydro-2,3,9,10-tetramethoxy-13-methylberbinium
- BRD-K67186445-001-02-1
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-(9CI)
- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino(2,1-b)isoquinolin-7-ium
- DA-72635
- BRD-K67186445-001-01-3
- DTXCID101332437
-
- MDL: MFCD00887635
- インチ: 1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
- InChIKey: RFKQJTRWODZPHF-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C2C1=C([H])[N+]1C([H])([H])C([H])([H])C3=C([H])C(=C(C([H])=C3C=1C=2C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
- BRN: 1556798
計算された属性
- せいみつぶんしりょう: 366.170533g/mol
- ひょうめんでんか: 1
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 366.170533g/mol
- 単一同位体質量: 366.170533g/mol
- 水素結合トポロジー分子極性表面積: 40.8Ų
- 重原子数: 27
- 複雑さ: 503
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 366.4
じっけんとくせい
- 色と性状: Yellow powder
- ゆうかいてん: 170-173 ºC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 40.80000
- LogP: 3.69320
Dehydrocorydaline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dehydrocorydaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dehydrocorydaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP0460-100mg |
Dehydrocorydalin |
30045-16-0 | 98% | 100mg |
$350 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0460-20mg |
Dehydrocorydalin |
30045-16-0 | 98% | 20mg |
$120 | 2023-09-20 | |
| LKT Labs | D1631-1 mg |
Dehydrocorydaline |
30045-16-0 | ≥95% | 1mg |
$115.80 | 2023-07-11 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0460-100mg |
Dehydrocorydalin |
30045-16-0 | 98% | 100mg |
$350 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0460-20mg |
Dehydrocorydalin |
30045-16-0 | 98% | 20mg |
$120 | 2023-09-19 | |
| MedChemExpress | HY-N0674-10mg |
Dehydrocorydaline |
30045-16-0 | 99.77% | 10mg |
¥2000 | 2024-05-25 | |
| TargetMol Chemicals | T5S2358-1 mg |
Dehydrocorydaline |
30045-16-0 | 98.36% | 1mg |
¥ 521 | 2023-07-11 | |
| MedChemExpress | HY-N0674-5mg |
Dehydrocorydaline |
30045-16-0 | 99.77% | 5mg |
¥1400 | 2024-05-25 | |
| DC Chemicals | DCT-033-20mg |
Dehydrocorydaline |
30045-16-0 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35317-1g |
Dehydrocorydaline |
30045-16-0 | 97% | 1g |
¥10790 | 2023-09-15 |
Dehydrocorydaline 関連文献
-
1. Zeolite based solid-phase extraction coupled with UPLC-Q-TOF-MS for rapid analysis of acetylcholinesterase binders from crude extract of Corydalis yanhusuoYi Tao,Yanhui Jiang,Weidong Li,Baochang Cai RSC Adv. 2016 6 98476
-
2. XIV.—Corydaline. Part VII. The constitution of corydalineJames J. Dobbie,Alexander Lauder J. Chem. Soc. Trans. 1902 81 145
-
3. Proceedings of the Chemical Society, Vol. 17, No. 244
-
Zsombor Miskolczy,Mónika Megyesi,Orsolya Toke,László Biczók Phys. Chem. Chem. Phys. 2019 21 4912
-
Chunju Li,Jian Li,Xueshun Jia Org. Biomol. Chem. 2009 7 2699
推奨される供給者
Amadis Chemical Company Limited
(CAS:30045-16-0)Dehydrocorydaline

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):237.0/401.0/761.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:30045-16-0)脱氢紫堇碱

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ